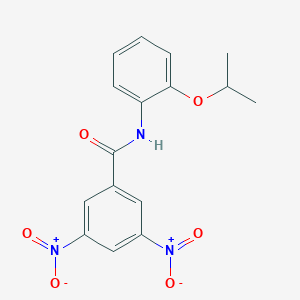
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE is an organic compound with the molecular formula C16H15N3O6 and a molecular weight of 345.31 g/mol. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
準備方法
The synthesis of N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE typically involves nitration reactions followed by amide formation. The nitration of benzene derivatives can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting dinitro compound is then reacted with 2-isopropoxyaniline under appropriate conditions to form the desired benzamide . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for determining the standard molar enthalpy of combustion and formation.
Biology: The compound has been studied for its potential to inhibit the replication of viruses, including the Hepatitis C virus.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its antiviral properties.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE exerts its effects involves the interaction with specific molecular targets and pathways. For example, its antiviral activity is believed to be due to the inhibition of viral replication processes, although the exact molecular targets are still under investigation .
類似化合物との比較
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE can be compared with other similar compounds such as:
3,5-dinitro-N-(1-phenylethyl)benzamide: This compound also contains dinitro groups and a benzamide structure but differs in the substituent on the amide nitrogen.
3,5-dinitro-N-(2-methoxyphenyl)benzamide: Similar in structure but with a methoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
特性
分子式 |
C16H15N3O6 |
|---|---|
分子量 |
345.31g/mol |
IUPAC名 |
3,5-dinitro-N-(2-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C16H15N3O6/c1-10(2)25-15-6-4-3-5-14(15)17-16(20)11-7-12(18(21)22)9-13(8-11)19(23)24/h3-10H,1-2H3,(H,17,20) |
InChIキー |
CCQALPQJTBAZCP-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


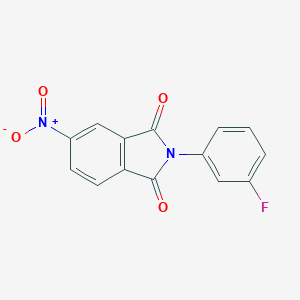
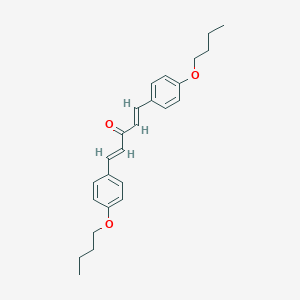
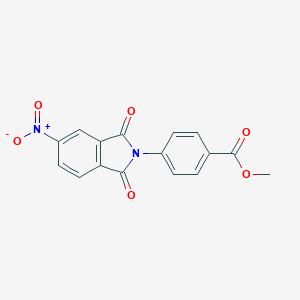
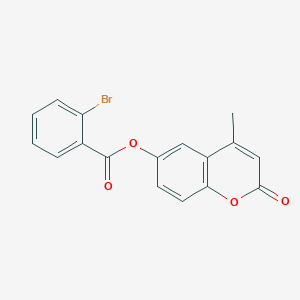
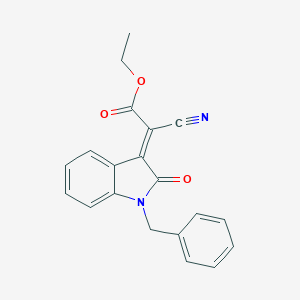
![5-[4-(nonyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one](/img/structure/B399956.png)
![N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-nitrobenzohydrazide](/img/structure/B399957.png)


![3-[4-(Dimethylamino)phenyl]-1-[4-({4-nitrobenzylidene}amino)phenyl]benzo[f]quinoline](/img/structure/B399966.png)
![8-ethoxy-5-(2-iodobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B399968.png)
![4,4,7-trimethyl-5-(phenylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B399970.png)
![8-methoxy-4,4-dimethyl-5-(3-phenylpropanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B399972.png)
![5-{3-nitrobenzoyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B399973.png)
